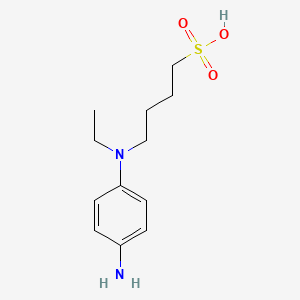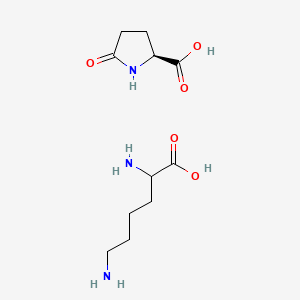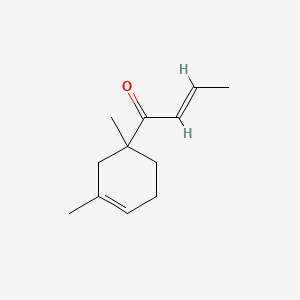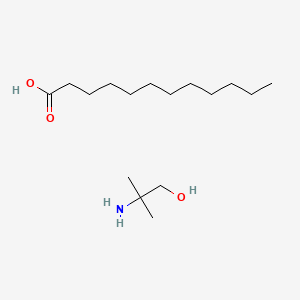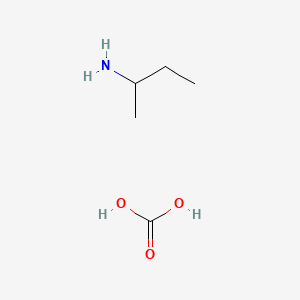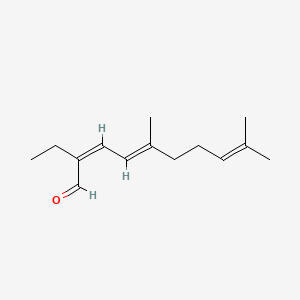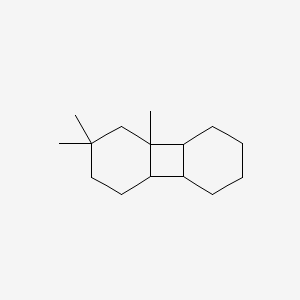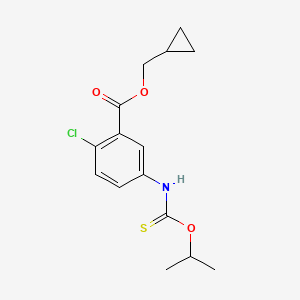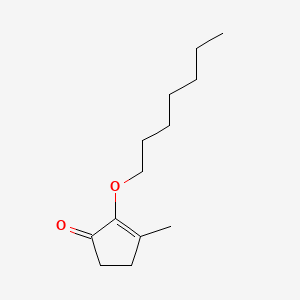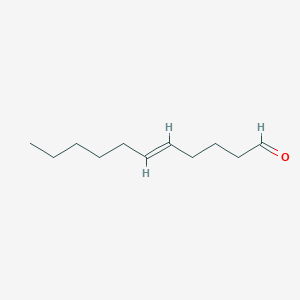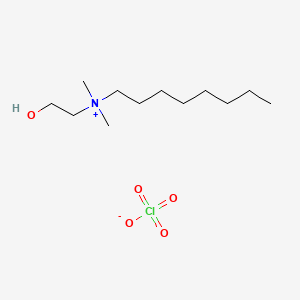
(2-Hydroxyethyl)dimethyloctylammonium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is a chemical compound with the molecular formula C12H28ClNO5. It is known for its use in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the reaction of (2-hydroxyethyl)dimethyloctylamine with perchloric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (2-Hydroxyethyl)dimethyloctylammonium perchlorate involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to obtain a high-purity final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyethyl)dimethyloctylammonium perchlorate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products Formed:
Oxidation: May produce (2-hydroxyethyl)dimethyloctylammonium chlorate.
Reduction: Can result in the formation of (2-hydroxyethyl)dimethyloctylamine.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies related to cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of specialty chemicals and as a component in various formulations.
Mécanisme D'action
The compound exerts its effects through its interaction with biological membranes and ion channels. It targets specific molecular pathways involved in cellular processes, leading to alterations in membrane permeability and ion transport.
Comparaison Avec Des Composés Similaires
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is unique due to its specific chemical structure and properties. Similar compounds include:
Perchloric acid derivatives: Other ammonium perchlorate compounds with different alkyl groups.
Hydroxyethylamines: Compounds with similar hydroxyethyl functional groups but different cationic components.
These compounds differ in their reactivity, solubility, and biological activity, making this compound distinct in its applications.
Propriétés
Numéro CAS |
85153-31-7 |
|---|---|
Formule moléculaire |
C12H28ClNO5 |
Poids moléculaire |
301.81 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-octylazanium;perchlorate |
InChI |
InChI=1S/C12H28NO.ClHO4/c1-4-5-6-7-8-9-10-13(2,3)11-12-14;2-1(3,4)5/h14H,4-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
CNDQYTXUVRPGMV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)CCO.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


